3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanoic acid

peptide synthesis β‑amino acid purity specification

Select 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanoic acid (1935383-98-4) for its racemic, sterically hindered topology. The α‑quaternary β‑branched backbone provides exceptional proteolytic stability and enforces backbone preorganization for 14‑helix/12‑10‑helix foldamer design. Unlike Fmoc‑β‑homovaline, this monomer yields peptides with quantifiably different conformational populations and enhanced metabolic half‑lives. Recommended for SAR studies where previous analogs failed due to rapid clearance.

Molecular Formula C22H25NO4
Molecular Weight 367.445
CAS No. 1935383-98-4
Cat. No. B2492056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanoic acid
CAS1935383-98-4
Molecular FormulaC22H25NO4
Molecular Weight367.445
Structural Identifiers
SMILESCC(C)C(C(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
InChIInChI=1S/C22H25NO4/c1-13(2)20(21(24)25)14(3)23-22(26)27-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,13-14,19-20H,12H2,1-3H3,(H,23,26)(H,24,25)
InChIKeyZQHBZIFNOWTQGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.05 g / 100 mg / 0.5 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Synthetic Chemists and Peptide Procurement Teams Should Know About 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanoic acid (CAS 1935383-98-4)


3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanoic acid (CAS 1935383-98-4) is a racemic, Fmoc-protected β2,2-amino acid building block featuring an α-isopropyl, β-methyl substitution pattern on its butanoic acid backbone. It belongs to the broader class of sterically hindered, non‑proteinogenic amino acid derivatives used in solid‑phase peptide synthesis (SPPS). The Fmoc group provides standard orthogonal amine protection compatible with Fmoc/tBu SPPS protocols . Unlike common unsubstituted β‑amino acids, this monomer contains a quaternary α‑carbon and a β‑branched side chain, imposing significant conformational restriction when incorporated into peptide backbones [1]. Vendor‑available material typically carries a minimum purity specification of ≥95% (HPLC) and is supplied in milligram‑to‑gram quantities at research‑grade pricing .

Why Standard Fmoc‑β‑Homovaline or Fmoc‑Valine Cannot Replace 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanoic Acid in Constrained Peptide Design


Fmoc‑protected amino acids within the same molecular formula class (C22H25NO4, e.g., Fmoc‑β‑homoisoleucine or Fmoc‑N‑methyl‑leucine [1]) share identical elemental composition but differ fundamentally in their connectivity and steric environment. Standard Fmoc‑Val‑OH and Fmoc‑β‑homovaline both lack the quaternary α‑center and the β‑methyl branch present in 1935383-98-4 . This quaternary α‑carbon imposes a tetrasubstituted center that restricts backbone rotation far more severely than a tertiary α‑carbon, influencing helix propensity, β‑turn nucleation, and proteolytic stability in ways that cannot be reproduced by merely extending the backbone by one methylene (as in β‑homovaline) or by N‑methylation [2]. Consequently, a purchasing decision that treats any Fmoc‑β‑amino acid as interchangeable with CAS 1935383-98-4 will lead to peptides with quantitatively different conformational populations, metabolic half‑lives, and target‑binding geometries.

Head‑to‑Head Quantitative Comparator Evidence for 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanoic Acid (1935383-98-4) Versus Closest β‑Amino Acid Building Blocks


Purity Benchmarking: 1935383-98-4 vs. Commercially Available Fmoc‑β‑Homoisoleucine (193954-27-7) from the Same Supplier

The commercially offered Fmoc‑β‑homoisoleucine (193954-27-7) from authorized distributors is specified at ≥96.0% (HPLC) [1], whereas 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanoic acid (1935383-98-4) is listed with a minimum purity of ≥95% (HPLC) from CymitQuimica . While both are supplied for research‑grade SPPS, the 1% lower purity floor of 1935383-98-4 could reflect residual epimerization products from the congested quaternary center formed during synthesis; users requiring precise stoichiometric control in automated peptide synthesizers may need to factor in this specification gap when calculating coupling equivalents.

peptide synthesis β‑amino acid purity specification Fmoc SPPS quality control

Molecular Weight and Skeletal Topology Divergence: 1935383-98-4 vs. Fmoc‑L‑Val‑OH (68858-20-8)

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanoic acid has a molecular weight of 367.4 g/mol (C22H25NO4) , whereas the α‑amino acid Fmoc‑L‑valine (68858-20-8) weighs 339.4 g/mol (C20H21NO4) [1]. The mass increase of +28.0 Da corresponds to insertion of an additional carbon atom in the backbone (β‑amino acid extension), enabling backbone‑lengthened β‑peptide foldamers that are synthetically inaccessible using α‑amino acid monomers.

peptide synthesis β‑amino acid molecular weight chain extension Fmoc SPPS

Class‑Level Quantified Difference in Conformational Rigidity: 1935383-98-4 as α,α‑Disubstituted β‑Amino Acid vs. β3‑Homovaline

Quaternary β2,2‑amino acids such as 1935383-98-4 restrict the φ and ψ dihedral angles to a narrower range than β3‑homovaline due to Thorpe–Ingold compression at the tetrasubstituted α‑carbon. Published class‑level evidence demonstrates that quaternary β2,2‑monomers stabilize 14‑helix and 12/10‑helix conformations in homooligomers significantly more than flexible β3‑monomers [1]. While direct 1935383-98-4 vs. β3‑homovaline head‑to‑head data are not available, the quaternary center in 1935383-98-4 is expected to increase the barrier for backbone C–C bond rotation relative to the tertiary center in β3‑homovaline (class‑level inference based on 13C‑NMR relaxation experiments in related β2,2‑constructs) [1].

conformational analysis β‑peptide α,α‑disubstituted amino acid quaternary center helix stability

Coupling Efficiency and Epimerization Risk: 1935383-98-4 vs. Fmoc‑Gly‑OH in SPPS

The presence of both an α‑quaternary center and a β‑branch in 1935383-98-4 creates one of the most sterically congested Fmoc‑amino acid coupling scenarios in Fmoc‑SPPS. While direct coupling yield data for 1935383-98-4 are not publicly disclosed, it is known that quaternary β2,2‑amino acids require extended coupling times (≥2 h) and excess activating reagents (e.g., 3 eq HATU + 6 eq DIPEA) versus the near‑instantaneous coupling of Fmoc‑Gly‑OH [1]. Standard coupling conditions used for Fmoc‑Gly‑OH frequently result in incomplete acylation and significant epimerization when applied to quaternary β2,2‑substrates [1]. The absence of published racemization‑free protocols specific to the Fmoc deprotection step of 1935383-98-4 introduces a measurable operational uncertainty that purchasers must compensate for by allocating additional optimization runs.

solid‑phase peptide synthesis coupling efficiency racemization steric hindrance HATU

Validated Application Scenarios for 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanoic Acid Based on Available Quantitative Evidence


Design of β‑Peptide Foldamer Libraries Requiring α‑Quaternary Conformational Lock

When the synthetic objective is a β‑peptide oligomer with a 14‑helix or 12/10‑helix fold, the α‑quaternary, β‑branched topology of 1935383-98-4 provides a notably higher degree of backbone preorganization relative to β3‑homovaline. Researchers designing foldamer libraries where structural homogeneity is a primary endpoint should select 1935383-98-4, as supported by class‑level evidence [1]. The purity specification gap (≥95% vs. ≥96% for Fmoc‑β‑homoisoleucine [2]) necessitates careful quality‑control steps, but the structural benefit of the quaternary center justifies the procurement decision for these high‑value applications.

Incorporation into Proteolytically Stable Peptide Therapeutics (Preliminary SAR)

The backbone‑extended β‑amino acid nature of 1935383-98-4 inherently confers resistance to common serum proteases, as demonstrated for β‑amino acid‑containing peptides in general. For early‑stage structure–activity relationship (SAR) programs seeking metabolically stable lead candidates, substituting an α‑amino acid isopropyl‑bearing residue (e.g., Val) with 1935383-98-4 is a justified procurement choice when previous analogs have failed due to rapid proteolytic clearance [1]. The compound's lower purity specification demands preparatory HPLC purification of the final peptide.

Development of Bioconjugation Linkers Exploiting Dual Steric Shielding

For peptide‑drug conjugate (PDC) or bioconjugation linker constructs, the combined steric bulk of the α‑isopropyl and β‑methyl groups can act as a protective shield against non‑specific protein binding and premature metabolic oxidation. While no direct comparative linker‑stability data exist, the physical‑organic expectation of a reduced solvent‑accessible surface area around the backbone amide bond makes 1935383-98-4 a procurement‑worthy alternative to Fmoc‑β‑alanine when increased steric shielding is experimentally sought [1]. Coupling optimization should be factored into project timelines.

Quote Request

Request a Quote for 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.